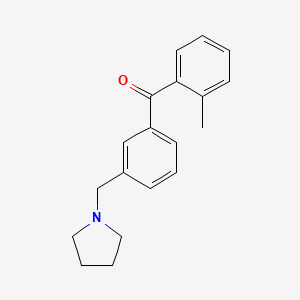

2-Methyl-3'-pyrrolidinomethyl benzophenone

Description

Historical Context of Benzophenone Derivatives

The benzophenone scaffold has maintained a central position in organic chemistry since its initial characterization by Carl Graebe at the University of Königsberg in 1874. Benzophenone, with the fundamental formula (C₆H₅)₂CO, represents the simplest diaromatic ketone and serves as the parent compound for an extensive family of diarylketone derivatives. The compound occurs naturally in various biological systems, including fungi, fruits, and plants such as grapes, establishing its relevance in both synthetic and natural product chemistry.

The evolution of benzophenone derivatives has been driven by their diverse applications across multiple scientific disciplines. These compounds function as photoinitiators in ultraviolet-curing applications, including inks, imaging, and clear coatings in the printing industry. Additionally, benzophenone derivatives serve as ultraviolet blockers in plastic packaging, preventing photo-degradation of packaging polymers and their contents. The biological significance of benzophenones has expanded considerably, with extensive use as photophysical probes to identify and map peptide-protein interactions.

The medicinal chemistry applications of benzophenone derivatives have demonstrated remarkable breadth over the past fifteen years. These compounds exhibit anticancer, anti-inflammatory, antimicrobial, and antiviral activities, with various synthetic benzophenone motifs present in marketed pharmaceutical preparations. The ubiquitous nature of the benzophenone scaffold in medicinal chemistry stems from its structural versatility and the ability to incorporate diverse functional groups that modulate biological activity.

Molecular Significance of Pyrrolidinomethyl Substituents

Pyrrolidinomethyl substituents represent a critical class of molecular modifications that significantly influence the pharmacological and chemical properties of benzophenone derivatives. The pyrrolidine ring system contributes to the formation of Mannich bases, which are recognized as important pharmacophores in contemporary medicinal chemistry. Mannich bases, characterized as beta-amino ketone carrying compounds, result from nucleophilic addition reactions involving compounds with active hydrogen atoms, amines, and formaldehyde.

The incorporation of pyrrolidinomethyl groups into benzophenone structures creates molecules with enhanced biological activity profiles. Research has demonstrated that pyrrolidinomethyl-substituted benzophenones exhibit significant anti-inflammatory activities through inhibition of prostaglandin production. Specifically, benzophenone N-ethyl piperidine ether analogues function as orally active anti-inflammatory agents with reduced side effects compared to conventional treatments.

The structural characteristics of pyrrolidinomethyl substituents contribute to improved molecular stability and binding affinity in biological systems. Studies have shown that amine-containing benzophenone analogues prepared through Mannich reactions demonstrate inhibition of tumor necrosis factor-alpha and interleukin-6, while also displaying considerable antioxidant activity. The most potent derivatives containing N-methylpiperidine groups have achieved 54% inhibition of tumor necrosis factor-alpha and 97% inhibition of interleukin-6 at concentrations of 10 micromolar.

Structural Uniqueness of 2-Methyl-3'-pyrrolidinomethyl Benzophenone

This compound represents a sophisticated molecular architecture that combines the benzophenone core with strategic methyl and pyrrolidinomethyl substitutions. The compound possesses the molecular formula C₁₉H₂₁NO and exhibits a molecular weight of 279.39 grams per mole. The Chemical Abstracts Service has assigned the compound the registry number 898793-91-4, facilitating its identification in chemical databases.

The structural configuration of this compound demonstrates specific regiochemical arrangements that distinguish it from other pyrrolidinomethyl benzophenone isomers. The methyl group occupies the 2-position on one phenyl ring, while the pyrrolidinomethyl substituent is positioned at the 3' location on the opposing aromatic ring. This substitution pattern creates a unique three-dimensional molecular geometry that influences both chemical reactivity and potential biological interactions.

The compound's structural uniqueness extends to its synthetic accessibility and chemical stability. Unlike symmetrically substituted benzophenones, the asymmetric substitution pattern in this compound requires selective synthetic approaches that maintain regiospecificity. The presence of both electron-donating methyl and electron-neutral pyrrolidinomethyl groups creates distinct electronic environments within the molecule, potentially influencing its reactivity profile and binding characteristics.

Research Scope and Academic Objectives

The academic investigation of this compound encompasses multiple research dimensions that contribute to the broader understanding of substituted benzophenone chemistry. Primary research objectives include the comprehensive characterization of synthetic methodologies for accessing this specific molecular architecture, evaluation of structure-activity relationships relative to other pyrrolidinomethyl benzophenone derivatives, and assessment of potential applications in medicinal chemistry and materials science.

Contemporary research approaches to benzophenone derivatives emphasize the development of efficient synthetic routes that minimize side product formation while maximizing target compound yields. The synthesis of asymmetrically substituted benzophenones like this compound presents unique challenges in regioselective functionalization and purification methodologies. Academic investigations focus on optimizing reaction conditions, including temperature control, solvent selection, and catalyst screening to achieve reproducible synthetic outcomes.

The molecular docking and computational chemistry aspects of this compound research contribute to understanding its potential biological interactions. Recent studies have demonstrated that benzophenone derivatives with integrated heterocyclic modifications show promise as inhibitors of specific protein targets, including presenilin proteins associated with Alzheimer's disease pathology. The application of computational tools enables researchers to predict binding affinities and interaction patterns before conducting experimental validation studies.

Research scope also encompasses the evaluation of this compound as a building block for more complex molecular architectures. The compound's functional group diversity provides opportunities for further chemical modifications, including oxidation, reduction, and substitution reactions that can generate libraries of related structures. These synthetic transformations enable the systematic exploration of structure-activity relationships and the identification of optimized derivatives for specific applications.

Propriétés

IUPAC Name |

(2-methylphenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-15-7-2-3-10-18(15)19(21)17-9-6-8-16(13-17)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORWFFGGNYWDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC(=C2)CN3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643179 | |

| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898793-91-4 | |

| Record name | Methanone, (2-methylphenyl)[3-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898793-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Friedel-Crafts Acylation Route

This classical method involves the acylation of an aromatic ring with a benzoyl chloride or equivalent acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Step 1: Preparation of 2-methylbenzoyl chloride from 2-methylbenzoic acid.

- Step 2: Friedel-Crafts acylation of a suitably substituted aromatic compound bearing a protected or pre-installed pyrrolidinomethyl group at the 3'-position.

- Step 3: Work-up and purification to isolate the benzophenone derivative.

This method is advantageous due to its straightforwardness and high regioselectivity when the substituents direct the acylation appropriately. However, the presence of the pyrrolidinomethyl group may require protection or careful control of reaction conditions to avoid side reactions.

Organometallic Cross-Coupling Route (Suzuki-Miyaura Reaction)

Modern synthetic approaches favor palladium-catalyzed cross-coupling reactions due to their mild conditions and tolerance of functional groups.

- Step 1: Synthesis of a boronic acid or boronate ester derivative of the 2-methylphenyl or 3-pyrrolidinomethylphenyl moiety.

- Step 2: Coupling with an aryl halide or anhydride to form the benzophenone core.

- Step 3: Subsequent functional group manipulations to install or deprotect the pyrrolidinomethyl substituent.

This route is considered "greener" and allows for better control over substitution patterns and functional group compatibility.

Condensation and Functionalization Route

An alternative involves the condensation of benzophenone derivatives with pyrrolidine or its derivatives to form the pyrrolidinomethyl substituent via nucleophilic substitution or reductive amination.

- Step 1: Formation of a benzophenone derivative with an aldehyde or halomethyl group at the 3'-position.

- Step 2: Reaction with pyrrolidine to introduce the pyrrolidinomethyl group.

- Step 3: Purification and characterization.

This approach requires careful control of reaction conditions to favor substitution over side reactions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | AlCl3 (Friedel-Crafts), Pd(PPh3)4 (Cross-coupling) | Catalyst choice depends on route |

| Solvent | Dichloromethane, ethanol, methanol, toluene | Solvent choice affects reaction rate and selectivity |

| Temperature | 0–80 °C | Elevated temperature often required for coupling |

| Reaction Time | 2–24 hours | Monitored by TLC or other analytical methods |

| Work-up | Aqueous quench, extraction, purification by recrystallization or chromatography | Purity critical for photochemical studies |

Research Findings and Data

Research literature indicates that the Friedel-Crafts acylation route provides moderate to high yields (50–80%) for benzophenone derivatives when optimized for substituent effects and catalyst loading. The Suzuki-Miyaura cross-coupling method offers superior regioselectivity and functional group tolerance, with yields often exceeding 85% under optimized conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Acylation with benzoyl chloride + AlCl3 | Simple, well-established | Sensitive to substituents, harsh conditions | 50–80% |

| Suzuki-Miyaura Cross-Coupling | Pd-catalyzed coupling of boronic acid and aryl halide | Mild conditions, high selectivity | Requires preparation of coupling partners | 80–90% |

| Condensation/Functionalization | Nucleophilic substitution or reductive amination | Direct introduction of pyrrolidinomethyl | May require protection steps | 60–90% |

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinomethyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzophenone derivatives.

Applications De Recherche Scientifique

Synthetic Route:

- Starting Materials : Benzophenone and pyrrolidine.

- Reaction Conditions : Base such as sodium hydride or potassium carbonate is used.

- Final Product : M-PMB is obtained through careful monitoring of reaction conditions to ensure optimal formation.

Chemistry

M-PMB serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : Can be reduced to alcohols using agents like lithium aluminum hydride.

- Substitution Reactions : The compound undergoes electrophilic aromatic substitution due to the electron-rich nature of the benzophenone moiety.

Biology

In biological research, M-PMB has been investigated for its interactions with biomolecules:

- Enzyme Inhibition : Exhibits potential to inhibit specific enzymes, affecting metabolic pathways.

- Receptor Modulation : Binds to receptors, altering their signaling pathways. This property has implications for drug design and therapeutic interventions.

Medicine

M-PMB has shown promise in medicinal chemistry:

- Anticancer Activity : Studies indicate significant cytotoxic effects against cancer cell lines such as MCF-7 (IC50 ~22.54 µM) and A549 (IC50 ~5.08 µM), suggesting potential as a chemotherapeutic agent.

- Antimicrobial Properties : Demonstrated activity against various bacterial strains, indicating potential for antibiotic development.

Industry

In industrial applications, M-PMB is utilized in the production of specialty chemicals and materials due to its reactivity and ability to act as a photoinitiator in polymerization processes.

Anticancer Efficacy

A study evaluated the antiproliferative activity of M-PMB against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency, suggesting structure-activity relationships that could guide future drug design efforts.

Mechanistic Insights

Molecular docking studies have provided insights into how M-PMB interacts with target proteins at the molecular level, revealing potential binding sites that could be exploited for therapeutic purposes.

Mécanisme D'action

The mechanism of action of 2-Methyl-3’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Selagibenzophenone B

Selagibenzophenone B, a benzophenone analogue isolated from natural sources, shares structural similarities with synthetic benzophenones. It exhibits anticancer activity, though its precise substituents differ from those of 2-methyl-3'-pyrrolidinomethyl benzophenone. Structural misassignments in natural benzophenones (e.g., selagibenzophenone B initially misidentified as selaphenin A) highlight the importance of rigorous spectroscopic validation, a consideration relevant to synthetic derivatives like the target compound .

Xanthones

Xanthones, formed via benzophenone cyclization, demonstrate potent antiplasmodial activity against malaria parasites. Unlike this compound, xanthones feature a dibenzo-γ-pyrone core, which enhances their stability and bioactivity.

Photo-Initiation Efficiency

Benzophenone derivatives are widely used as photo-initiators due to their ability to generate radicals under UV light. The parent benzophenone (BP) activates at relatively high wavelengths (~365 nm), outperforming other photo-initiators in crosslinking applications.

Stability and Polymorphism

Metastable polymorphs of benzophenone, such as the monoclinic form described by Zincke, exhibit unpredictable spontaneous transformations to stable orthorhombic phases.

Table 1. Comparative Analysis of Key Benzophenone Derivatives

Activité Biologique

2-Methyl-3'-pyrrolidinomethyl benzophenone (CAS No. 898793-91-4) is an organic compound characterized by a benzophenone core structure with a methyl group at the 2-position and a pyrrolidinomethyl group at the 3'-position. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Structure

- Molecular Formula : C19H21NO

- Molecular Weight : 295.38 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzophenone Core : Achieved through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

- Methylation : The methyl group is introduced at the 2-position using methyl iodide and sodium hydride.

- Pyrrolidinomethyl Group Attachment : This is accomplished via nucleophilic substitution with pyrrolidine.

Chemical Reactivity

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution, which can yield different derivatives beneficial for further research applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate enzyme activity, leading to various pharmacological effects such as anti-inflammatory and analgesic properties.

Biological Studies

Recent studies have highlighted the following biological activities associated with benzophenone derivatives, including this compound:

- Anticancer Activity : Exhibits strong antitumor effects by inhibiting tumor cell growth through various biochemical pathways.

- Antimicrobial Effects : Demonstrated activity against various microbial strains, indicating potential use in treating infections.

- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibition of tumor growth | |

| Antimicrobial | Activity against microbial strains | |

| Anti-inflammatory | Reduction in inflammation markers |

Case Studies

- Antitumor Activity : A study evaluated the effects of various benzophenone derivatives on cancer cell lines. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

- Cholinesterase Inhibition : Research has shown that certain benzophenone derivatives can inhibit cholinesterases, which are crucial for neurotransmitter regulation. This property is being explored for its implications in treating neurodegenerative diseases like Alzheimer's.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential:

- Absorption : The compound is expected to exhibit good bioavailability due to its lipophilic nature.

- Metabolism : Initial studies suggest that metabolic pathways include oxidation and reduction reactions.

Safety Profile

Preliminary toxicological assessments indicate that while the compound shows promising biological activities, further studies are necessary to fully understand its safety profile and potential side effects.

Q & A

Basic Research Questions

Q. How can solvent effects on the C=O vibrational frequency of 2-Methyl-3'-pyrrolidinomethyl benzophenone be experimentally characterized?

- Methodological Answer : Use Fourier-transform infrared (FTIR) spectroscopy to monitor the ν(C=O) stretch in solvents of varying polarity (e.g., alcohols, halogenated solvents). Compare shifts in peak positions and bandwidths to infer solvation dynamics. For example, split ν(C=O) bands in alcohols suggest hydrogen bonding, while halogenated solvents may exhibit rapid halogen/hydrogen bond interexchange . Apply Kubo-Anderson line-shape analysis to deconvolute overlapping peaks and estimate hydrogen bond lifetimes (e.g., ~7.7 ps in water/acetonitrile mixtures) .

Q. What synthetic strategies are effective for introducing the pyrrolidinomethyl group into benzophenone derivatives?

- Methodological Answer : Utilize nucleophilic substitution or Mannich reactions to attach pyrrolidinomethyl moieties. For example, react benzophenone precursors with pyrrolidine and formaldehyde under acidic conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy. Purify intermediates via column chromatography with gradient elution .

Q. How do computational methods like DFT predict the spectroscopic properties of benzophenone derivatives?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311G*) to simulate IR spectra. Compare theoretical ν(C=O) frequencies (e.g., 1625–1675 cm⁻¹) with experimental data (1670–1640 cm⁻¹). Calibrate basis sets to improve accuracy, noting discrepancies ≤10 cm⁻¹ indicate reliable predictions .

Advanced Research Questions

Q. How can conflicting data between experimental and computational vibrational spectra be resolved?

- Methodological Answer : Conduct a multi-solvent DFT study incorporating solvent reaction fields (e.g., Onsager model) to account for dielectric effects. Validate computational models by correlating solvent polarity parameters (e.g., Kamlet-Taft) with experimental ν(C=O) shifts. Adjust for anharmonicity and solvent-solute clustering effects, which DFT may underestimate .

Q. What experimental designs minimize artifacts in hydrogen-bonding studies of benzophenone derivatives?

- Methodological Answer : Use time-resolved IR spectroscopy to capture transient hydrogen-bonded configurations. Employ deuterated solvents (e.g., D₂O) to distinguish solute-solvent interactions from solvent-solvent effects. Control temperature and concentration to avoid aggregation, which can obscure spectral features .

Q. How can the pyrrolidinomethyl group's steric and electronic effects be quantified in benzophenone-based bioactive compounds?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., methyl, ethyl) on the pyrrolidine ring. Compare their bioactivity (e.g., cytotoxicity) and spectroscopic properties (e.g., ν(C=O) shifts) to isolate steric vs. electronic contributions. Use X-ray crystallography to resolve spatial hindrance effects .

Key Considerations

- Experimental Design : Prioritize solvent purity and inert atmospheres to avoid oxidation of pyrrolidinomethyl groups.

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectral contributions in multi-component systems.

- Computational Validation : Cross-check DFT results with higher-level methods (e.g., MP2) for systems with strong non-covalent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.